molecular formula C8H10BrNO2 B1430104 Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate CAS No. 516465-78-4

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1430104
CAS No.: 516465-78-4
M. Wt: 232.07 g/mol
InChI Key: LLOYPVFSYNFKTL-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H10BrNO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 1-methyl-1H-pyrrole-2-carboxylate followed by esterification. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The esterification step involves reacting the brominated intermediate with ethanol in the presence of an acid catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of 4-substituted pyrrole derivatives.

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Formation of 2-hydroxymethyl-1-methylpyrrole derivatives.

Scientific Research Applications

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of functional materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that interact with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group provide sites for further functionalization, allowing the compound to be tailored for specific biological activities.

Comparison with Similar Compounds

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:

This compound stands out due to its unique combination of a bromine atom and an ester group on a methylated pyrrole ring, making it a versatile intermediate in various chemical and biological studies.

Properties

IUPAC Name

ethyl 4-bromo-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-4-6(9)5-10(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOYPVFSYNFKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In ethanol (100 ml), 1-(4-bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone (12.1 g, 40 mmol) prepared in the Step 10-1-1 was dissolved, and under an ice cooling a 20% sodium ethoxide-ethanol solution was added thereto. Thereafter, the mixture was heated under reflux for 3 hours. After the mixture was allowed to cool, the solvent was distilled off, and 3.5% hydrochloric acid (100 ml) and chloroform (150 ml) was added to the mixture. The organic phase was collected by separation, washed with a saturated sodium hydrogen carbonate aqueous solution and water in order, and dried over anhydrous magnesium sulfate. The solvent was distilled off, and the resulting residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1:5) to give the title compound (7.39 g, 80%).
Name
sodium ethoxide ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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